molecular formula C9H9NO3 B8274519 2-Methyl-4-(2-nitrovinyl)phenol

2-Methyl-4-(2-nitrovinyl)phenol

Cat. No.: B8274519
M. Wt: 179.17 g/mol
InChI Key: GMFVJKIKUNARMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-nitrovinyl)phenol is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-methyl-4-(2-nitroethenyl)phenol

InChI

InChI=1S/C9H9NO3/c1-7-6-8(2-3-9(7)11)4-5-10(12)13/h2-6,11H,1H3

InChI Key

GMFVJKIKUNARMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=C[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 2-methyl-4-hydroxy-benzaldehyde (980 mg, 6.3 mmol), nitromethane (2.0 mL, 37.7 mmol) and ammonium acetate (1.9 g, 25.1 mmol) were dissolved in acetic acid (9 mL) and the reaction heated at 110° C. for 2 h. The reaction is concentrated under reduced pressure and the residue partitioned between ether and water. Separate the layers and dry with Na2SO4, filter and concentrate under reduced pressure. Purify the crude by flash chromatography (eluent: EtOAc/hexane 20/80 and 30/70) afforded the title compound (1.0 g). 1H-NMR (CDCl3, 200 MHz): 7.94 (d, 1H, J=13.4 Hz), 7.50 (d, 1H, J=13.6 Hz), 7.34-7.27 (m, 2H), 6.82 (d, 1H, J=8.1 Hz), 2.28 (s, 3H).
Quantity
980 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Commercially available 3-methyl-4-hydroxybenzaldehyde (1.00 g, 7.34 mmol), ammonium acetate (850 mg, 11.0 mmol), and nitromethane (7.00 mL) were mixed, and the mixture was stirred at 45° C. for 5 hours. Then, the reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give 2-methyl-4-(2-nitrovinyl)phenol (1.05 g, yield 80%). This compound (1.05 g, 5.86 mmol) was dissolved in THF (30.0 mL), then lithium aluminum hydride (642 mg, 16.9 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Subsequently, sodium sulfate decahydrate (5.45 g, 16.9 mmol) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 30 minutes. The resulting precipitate was filtered out, and the filtrate was concentrated under reduced pressure. A hydrogen chloride-ethyl acetate solution (4.00 mol/L, 10.0 mL, 40.0 mmol) was added thereto, and precipitated crystals were collected by filtration to give 2-methyl-4-(2-aminoethyl)phenol hydrochloride (188 mg, yield 17%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

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